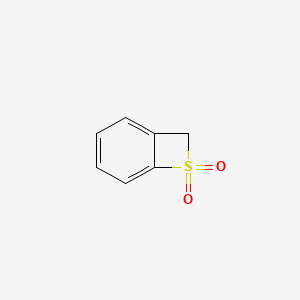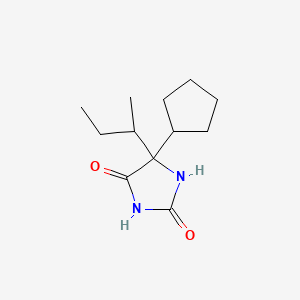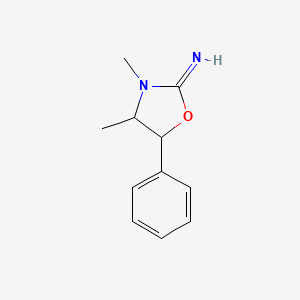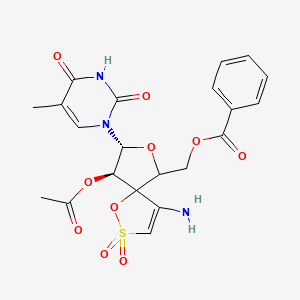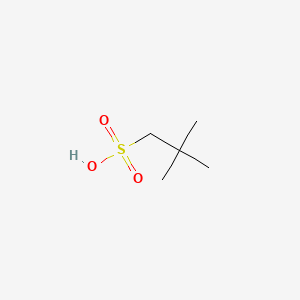![molecular formula C17H20O7S4 B12788201 [2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate CAS No. 4239-69-4](/img/structure/B12788201.png)
[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 93063 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry and has been studied for its effects on biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 93063 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Assembly: The intermediates are then combined under specific conditions to form NSC 93063. This may involve reactions such as nucleophilic substitution or addition reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 93063 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, with careful control of temperature, pressure, and reaction time.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for constant production and better control over reaction parameters.
化学反应分析
Types of Reactions
NSC 93063 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, or water, depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
NSC 93063 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, it is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: NSC 93063 is investigated for its potential use in treating diseases, particularly in the field of oncology.
Industry: It finds applications in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of NSC 93063 involves its interaction with specific molecular targets within biological systems. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
相似化合物的比较
NSC 93063 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 93064 share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: NSC 93063 stands out due to its specific binding affinity to certain molecular targets and its unique chemical reactivity, making it a valuable compound in research and potential therapeutic applications.
属性
CAS 编号 |
4239-69-4 |
|---|---|
分子式 |
C17H20O7S4 |
分子量 |
464.6 g/mol |
IUPAC 名称 |
[2,2-dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O7S4/c1-9-4-6-10(7-5-9)28(19,20)24-13-12(11-8-25-16(26-11)27-18)21-15-14(13)22-17(2,3)23-15/h4-7,11-15H,8H2,1-3H3 |
InChI 键 |
DTXXISPQLZREMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CSC(=S=O)S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


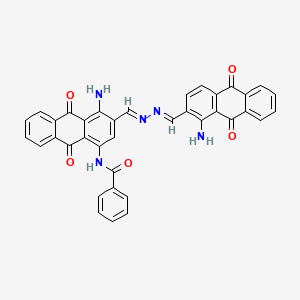
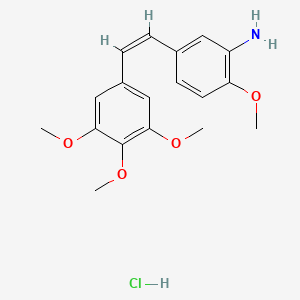
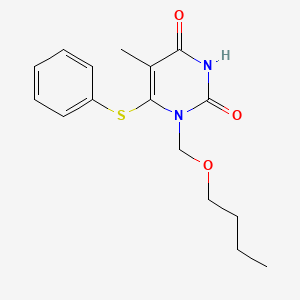
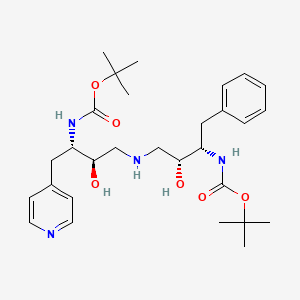

![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)


